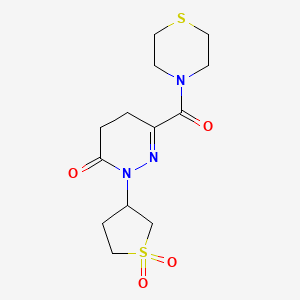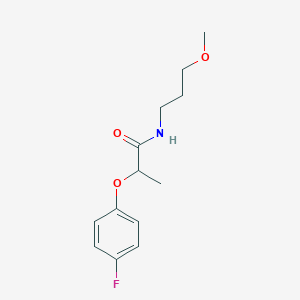![molecular formula C21H28N6O2 B4501489 N-(2,3-dimethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4501489.png)
N-(2,3-dimethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C21H28N6O2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.22737416 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Compounds
- The synthesis of novel heterocyclic compounds, including those derived from N-(2,3-dimethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, has been explored for potential pharmacological activities. For instance, Abu-Hashem et al. (2020) reported the synthesis of compounds that showed significant anti-inflammatory and analgesic activities, highlighting the versatility of this chemical framework in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities and Applications
- The compound and its derivatives have been studied for their biological properties. For example, research has been conducted on the antibacterial, antifungal, and antitubercular activities of compounds derived from this chemical structure. Patel et al. (2003) investigated the antibacterial properties of certain triazine derivatives, indicating the potential use of these compounds in addressing infectious diseases (Patel, Desai, Desai, & Chikhalia, 2003).
Molecular Interaction Studies
- Studies have also focused on the molecular interactions of derivatives of this compound with biological receptors. For instance, Shim et al. (2002) examined the interaction of a related antagonist with the CB1 cannabinoid receptor, contributing to our understanding of receptor-ligand interactions in the context of drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Anticancer Research
- In the realm of oncology, derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Mallesha et al. (2012) synthesized a series of derivatives and assessed their efficacy against various cancer cell lines, highlighting the compound's potential in cancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Polymer Chemistry
- In polymer chemistry, the compound and its derivatives have been utilized in the synthesis of polymers with potential applications in various fields. Hattori and Kinoshita (1979) explored the synthesis of polyamides containing elements of this compound, indicating its utility in the development of new materials (Hattori & Kinoshita, 1979).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-16-4-3-5-18(17(16)2)24-21(28)27-8-6-25(7-9-27)19-14-20(23-15-22-19)26-10-12-29-13-11-26/h3-5,14-15H,6-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGFGKJFJKSDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4501410.png)

![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide](/img/structure/B4501425.png)

![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B4501441.png)
![N-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4501446.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4501447.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline](/img/structure/B4501472.png)
![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide](/img/structure/B4501479.png)

![1-{[1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B4501494.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4501497.png)
![6-fluoro-3-{1-[4-(4-morpholinyl)-4-oxobutanoyl]-4-piperidinyl}-1,2-benzisoxazole](/img/structure/B4501505.png)
